2-Tiohidantoína

Descripción general

Descripción

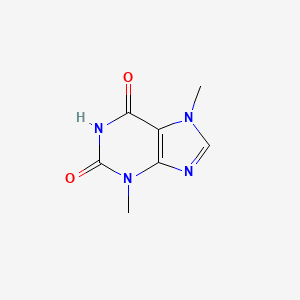

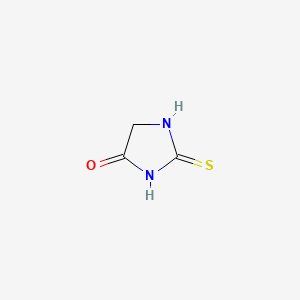

Las tiohidantoínas son análogos de azufre de las hidantoínas, donde uno o ambos grupos carbonilo son reemplazados por grupos tiocarbonilo. Estos compuestos son conocidos por su amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, la agricultura y la ciencia de los materiales. Las tiohidantoínas exhiben actividades biológicas significativas, lo que las hace valiosas en la química medicinal .

Aplicaciones Científicas De Investigación

Las tiohidantoínas tienen una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de las tiohidantoínas implica su interacción con dianas moleculares y vías específicas. Por ejemplo, las tiohidantoínas pueden inhibir enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La presencia de grupos tiocarbonilo mejora la afinidad de unión de las tiohidantoínas a estas dianas . Además, las tiohidantoínas pueden formar matrices de enlaces de hidrógeno, que contribuyen a su actividad biológica .

Análisis Bioquímico

Biochemical Properties

2-Thiohydantoin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, 2-Thiohydantoin derivatives have been shown to inhibit fibroblast growth factor receptor 1 kinase, HIV-1 integrase, and other enzymes involved in critical cellular processes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Thiohydantoin to the active sites of these enzymes. Additionally, 2-Thiohydantoin can act as a reactant in the synthesis of drugs with antidiabetic and antimicrobial activities .

Cellular Effects

2-Thiohydantoin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Thiohydantoin derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as low cytotoxicity against human immune cell lines . These compounds do not penetrate the cell membrane but act on the bacterial cell surface, disrupting essential cellular functions . In cancer cells, 2-Thiohydantoin derivatives have been shown to arrest the cell cycle and induce apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-Thiohydantoin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. For instance, 2-Thiohydantoin derivatives have been found to interact with AKT1 and CDK2 proteins, which play critical roles in cell cycle regulation and apoptosis . These interactions result in the inhibition of enzyme activity, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . Additionally, molecular docking and dynamic simulation studies have revealed that 2-Thiohydantoin derivatives have high affinity for these target proteins, further elucidating their mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiohydantoin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Thiohydantoin derivatives are relatively stable under neutral aqueous conditions, allowing for efficient synthesis and application in biological assays . The long-term effects of 2-Thiohydantoin on cellular function can vary depending on the specific derivative and experimental conditions. For example, some derivatives have demonstrated sustained antimicrobial activity over extended periods, while others may degrade more rapidly, reducing their efficacy .

Dosage Effects in Animal Models

The effects of 2-Thiohydantoin vary with different dosages in animal models. Studies have shown that low to moderate doses of 2-Thiohydantoin derivatives can effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

2-Thiohydantoin is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the synthesis of orotate and pyruvate, which are essential metabolites in the citric acid cycle and amino acid biosynthesis . The reaction between 2-Thiohydantoin and glyoxylate produces thioorotate, highlighting its role in prebiotic chemistry and metabolic evolution . Additionally, 2-Thiohydantoin derivatives can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Thiohydantoin within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of 2-Thiohydantoin in target cells, enhancing its biological activity . For example, 2-Thiohydantoin derivatives may be transported across cell membranes by specific transporters, allowing them to reach their intracellular targets and exert their effects . The distribution of 2-Thiohydantoin within tissues can also influence its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 2-Thiohydantoin is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Thiohydantoin derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they interact with target biomolecules and modulate cellular processes . The precise localization of 2-Thiohydantoin within cells can significantly impact its biological activity and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las tiohidantoínas se pueden sintetizar mediante varios métodos. Un enfoque común implica la reacción de tiourea con α-aminoácidos. Este método es ventajoso debido a su simplicidad, bajo costo y escalabilidad . Otro método implica el tratamiento de α-aminoácidos con anhídrido acético seguido de tiocianato de amonio . Además, las tiohidantoínas se pueden preparar haciendo reaccionar tiourea con benzil, α-haloácidos u oxazolinona .

Métodos de producción industrial: La producción industrial de tiohidantoínas a menudo emplea la reacción de tiourea con α-aminoácidos en condiciones controladas para garantizar altos rendimientos y pureza. El uso de irradiación de microondas y síntesis en fase sólida también se ha explorado para mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Las tiohidantoínas experimentan varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones están influenciadas por la presencia de grupos tiocarbonilo, que mejoran la reactividad del compuesto .

Reactivos y condiciones comunes:

Oxidación: Las tiohidantoínas se pueden oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción típicamente implican el uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de tiohidantoínas puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres .

Comparación Con Compuestos Similares

Las tiohidantoínas son similares a otros heterociclos que contienen azufre, como las rodaninas y las tioxoimidazolidinonas. Las tiohidantoínas son únicas debido a su capacidad para formar matrices de enlaces de hidrógeno estables y su amplia gama de actividades biológicas . Los compuestos similares incluyen:

Rodaninas: Conocidas por sus propiedades antimicrobianas y antitumorales.

Tioxoimidazolidinonas: Utilizadas en la síntesis de varios productos farmacéuticos y agroquímicos.

Las tiohidantoínas destacan por su versatilidad y amplio espectro de aplicaciones, lo que las convierte en una valiosa clase de compuestos tanto en la investigación como en la industria.

Propiedades

IUPAC Name |

2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWULZWUXSCWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060121 | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-87-7 | |

| Record name | Thiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiohydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.